Product packaging for C.I. Reactive Brown 12(Cat. No.:CAS No. 12225-69-3)

C.I. Reactive Brown 12

Cat. No.: B1173396
CAS No.: 12225-69-3
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Description

C.I. Reactive Brown 12 is a reactive dye intended for use in laboratory research, particularly in the study of textile dyeing processes for cellulose fibers like cotton. Reactive dyes are a class of highly colored organic substances that form a covalent bond with the fabric, resulting in excellent wash and rub fastness. Their primary application is for dyeing cotton, which constitutes about half of the world's fiber consumption . A significant area of research involving reactive dyes focuses on wastewater treatment, as they are often identified as problematic compounds in textile effluents. Studies on decolorization and mineralization using processes like Fenton and UV/Fenton reactions are common, aiming to degrade the dye molecules effectively . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any personal uses.

Properties

CAS No.

12225-69-3

Molecular Formula

C26H26N2OS2

Synonyms

C.I. Reactive Brown 12

Origin of Product

United States

Synthetic Methodologies and Chemical Modificatons of C.i. Reactive Brown 12

Elucidation of Core Synthetic Pathways for C.I. Reactive Brown 12 and Analogues

The industrial production of this compound and similar reactive azo dyes is primarily based on a multi-step synthetic sequence. This process begins with the formation of the colored azo component, followed by the introduction of a reactive moiety that allows the dye to form a covalent bond with the substrate, typically cellulose (B213188) fibers.

Diazotization and Azo Coupling Reactions in Chromophore Formation

The formation of the chromophore, the part of the molecule responsible for its color, is achieved through a two-stage reaction sequence: diazotization followed by azo coupling. nih.govjchemrev.comchemistai.org

Diazotization: This initial step involves the conversion of a primary aromatic amine, known as the diazo component, into a diazonium salt. This reaction is typically carried out by treating the aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl), at a low temperature (0-5°C) to ensure the stability of the highly reactive diazonium salt. nih.govchemistai.org The general mechanism involves the formation of the nitrosonium ion (NO⁺), which then acts as an electrophile and attacks the amino group of the aromatic amine.

Azo Coupling: The resulting diazonium salt is a weak electrophile and readily reacts with an electron-rich coupling component, such as a phenol, naphthol, or an aromatic amine, in an electrophilic aromatic substitution reaction. wikipedia.org The selection of the diazo and coupling components determines the final color of the dye. For brown shades, a complex combination of intermediates is often required. The coupling reaction's pH is a critical parameter; it is generally carried out in mildly acidic or neutral conditions. wikipedia.org

While the specific precursors for this compound are not extensively disclosed in open literature, the synthesis of analogous reactive brown dyes, such as C.I. Reactive Brown 17, involves the diazotization of an aromatic amine and coupling with an aromatic or heteroaromatic intermediate. evitachem.com A general representation of the azo coupling reaction is shown below:

Ar-N₂⁺ + Ar'-H → Ar-N=N-Ar' + H⁺ (Aryl diazonium salt + Coupling component → Azo dye)

Integration of Reactive Groups: Mechanisms of Halogenated Heterocycle Incorporation (e.g., Triazine, Pyrimidine)

To confer reactivity to the dye molecule, a reactive group is incorporated. For many reactive dyes, including those in the brown color range, this is often a halogenated heterocycle, most commonly a derivative of 1,3,5-triazine (cyanuric chloride) or pyrimidine. researchgate.netjournalcsij.com These reactive groups can form covalent bonds with the hydroxyl groups of cellulosic fibers under alkaline conditions. vulcanchem.com

The incorporation of a monochlorotriazine (MCT) group, a common feature in reactive dyes, typically involves the condensation of the chromophore (which must contain a nucleophilic group like an -NH₂ or -OH) with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for sequential and controlled substitution. The first chlorine atom can be substituted at a low temperature (0-5°C), the second at a moderate temperature (30-40°C), and the third at a higher temperature (80-90°C). scispace.com

For a monochlorotriazine dye like this compound, the synthesis would involve the reaction of the pre-formed azo chromophore with cyanuric chloride, followed by the replacement of one of the remaining chlorine atoms with a non-colored amine or other functional group to moderate the reactivity and improve other properties of the dye. scispace.combritannica.com The final chlorine atom remains as the reactive site for binding to the fiber.

Advanced Synthetic Strategies and Process Intensification

Research in dye synthesis is continuously focused on improving efficiency, reducing environmental impact, and enhancing product quality. These efforts include the exploration of catalytic methods and the optimization of reaction parameters.

Catalytic Approaches in this compound Synthesis

While traditional diazotization and coupling reactions are well-established, there is growing interest in catalytic methods to improve the sustainability of azo dye synthesis. Solid acid catalysts, such as sulfonic acid functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H), have been investigated for diazotization-coupling reactions. rsc.orgresearchgate.net These catalysts offer advantages such as being solvent-free, having mild reaction conditions, providing excellent conversions, and allowing for easy separation and recycling of the catalyst. rsc.org The use of such catalysts can help to overcome the limitations of conventional methods, which often require low temperatures and the use of strong acids and alkalis. researchgate.net Although specific applications to this compound are not documented, these catalytic approaches represent a significant area for potential process improvement.

Optimization of Reaction Parameters for Enhanced Yield and Purity

The yield and purity of this compound are highly dependent on the precise control of various reaction parameters throughout the synthesis. Key parameters that are typically optimized include:

ParameterOptimal ConditionsImpact on Yield and Purity
Temperature Diazotization: 0-5°C; Coupling: 0-10°C; Condensation: 0-40°CLow temperatures are crucial during diazotization to prevent the decomposition of the unstable diazonium salt. Precise temperature control during coupling and condensation reactions is necessary to minimize side reactions and ensure the formation of the desired isomer, leading to higher purity and yield. chemistai.org
pH Diazotization: Acidic (pH 1-2); Coupling: Mildly acidic to neutral (pH 4-7); Condensation: Mildly acidic to neutral (pH 6-7)The pH must be carefully controlled at each stage. Acidic conditions are required for the formation of the diazonium ion, while the optimal pH for coupling depends on the specific coupling component. Maintaining the correct pH during condensation with the triazine ring prevents hydrolysis of the reactive chlorine atoms. google.com
Reaction Time Varies for each stepSufficient reaction time is needed to ensure complete conversion at each stage. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time and avoid the formation of byproducts from over-reaction. researchgate.net
Stoichiometry Equimolar or slight excess of reactantsThe molar ratio of reactants must be carefully controlled to maximize the yield of the desired product and minimize the presence of unreacted starting materials in the final product.

This table presents generally optimized parameters for the synthesis of reactive azo dyes, which would be applicable to this compound.

Design and Synthesis of Modified this compound Derivatives

To enhance the performance properties of reactive dyes, such as their fixation efficiency, light fastness, and wash fastness, researchers often design and synthesize modified derivatives. For triazine-based reactive dyes, modifications can be introduced by altering the non-reactive substituent on the triazine ring or by incorporating different functional groups into the chromophore.

For example, the introduction of a sulfonamide group into the triazine ring of azo reactive dyes has been shown to improve their light fastness. researchgate.net Another approach involves the synthesis of bifunctional reactive dyes, which contain two reactive groups in a single molecule. These dyes, which can include two monochlorotriazine groups or a combination of a monochlorotriazine and a sulfatoethylsulfone (SES) group, can achieve higher fixation rates on cellulosic fibers. journalcsij.comsemanticscholar.org

Information on this compound Not Found

Despite a comprehensive search of scientific databases, chemical supplier catalogs, and patent literature, no specific information was found for the chemical compound designated as "this compound." Consequently, it is not possible to generate an article on its synthetic methodologies and chemical modifications as requested.

The search included queries for the synthesis, chemical structure, and properties of "this compound," as well as broader searches for multifunctional reactive brown dyes and novel reactive systems for such dyes. These efforts did not yield any data specifically pertaining to this compound.

Information was found for other reactive brown dyes, such as C.I. Reactive Brown 2, C.I. Reactive Brown 9, C.I. Reactive Brown 15, and C.I. Reactive Brown 17, as well as for compounds in other dye classes like C.I. Solvent Brown 12. However, in adherence to the strict instruction to focus solely on this compound, this information cannot be used to construct the requested article.

The reference " nih.gov" provided in the prompt could not be identified, which prevents the contextualization of the requested subsections on "Development of Multifunctional Reactive Dyes with Tuned Reactivity" and "Exploration of Novel Reactive Systems for this compound."

Without any available scientific or technical data on this compound, the generation of a factually accurate and informative article as outlined is not feasible.

Mechanistic Studies of C.i. Reactive Brown 12 Interactions and Applications

Chemical Reactivity and Fiber Substrate Interactions

C.I. Reactive Brown 12, like other reactive dyes, is distinguished by its ability to form a direct chemical bond with the fiber substrate, resulting in excellent wash fastness. textilelearner.nettaylorandfrancis.com The fundamental chemistry of this interaction involves the reactive group of the dye molecule and the functional groups present in the textile fiber.

The primary mechanism of interaction between this compound and cellulosic fibers, such as cotton, linen, and rayon, involves nucleophilic substitution or addition reactions. vulcanchem.com Cellulosic fibers are polymers of glucose, and their structure is rich in hydroxyl (-OH) groups. Under alkaline conditions, these hydroxyl groups can be deprotonated to form highly nucleophilic cellulosate anions (Cell-O⁻). researchgate.net

The reactive group within the this compound molecule, often a derivative of triazine or vinyl sulfone, contains an electrophilic center. vulcanchem.com The cellulosate anion acts as a nucleophile, attacking this electrophilic site on the dye molecule. This results in the displacement of a leaving group from the dye's reactive system and the formation of a stable covalent bond. vulcanchem.comevitachem.com

The general reactions can be summarized as:

For a haloheterocyclic reactive group (e.g., monochlorotriazine): Dye-Cl + Cell-O⁻ → Dye-O-Cell + Cl⁻

For an activated double bond reactive group (e.g., vinyl sulfone): Dye-SO₂-CH=CH₂ + Cell-O⁻ → Dye-SO₂-CH₂-CH₂-O-Cell

These reactions are fundamental to the dyeing process, ensuring the dye becomes an integral part of the fiber. textilelearner.net

The hallmark of reactive dyes, including this compound, is the formation of strong, stable covalent bonds with textile fibers. textilelearner.netdytexgroup.com This covalent linkage is significantly stronger than the ionic bonds, hydrogen bonds, or van der Waals forces that mediate the attachment of other dye classes. textilelearner.net This strong bond is responsible for the high wet fastness properties characteristic of reactive dyes. taylorandfrancis.comresearchgate.net

The specific type of covalent bond formed is typically an ether linkage (Dye-O-Fiber) when dyeing cellulosic fibers. vulcanchem.com This bond is formed between the carbon atom of the dye's reactive group and the oxygen atom of the hydroxyl group in the cellulose (B213188). textilelearner.net The reaction is facilitated in an alkaline medium, which is necessary to generate the nucleophilic cellulosate ions required for the reaction to proceed. taylorandfrancis.com

Influence of Chemical Environment on this compound Performance

The efficiency of the dyeing process with this compound is highly dependent on the chemical conditions of the dyebath. Key parameters such as pH, temperature, and electrolyte concentration must be carefully controlled to optimize dye fixation and minimize undesirable side reactions.

pH: The pH of the dyebath is a critical factor in the dyeing of cellulosic fibers with reactive dyes. An alkaline environment is essential to promote the ionization of the hydroxyl groups in cellulose to form the more nucleophilic cellulosate anions (Cell-O⁻). researchgate.net This increased nucleophilicity is necessary for the reaction with the electrophilic reactive group of the dye. Typically, a pH in the range of 10.5 to 11.5, often achieved through the addition of sodium carbonate, is used for the fixation stage. irjet.net

However, a competing and undesirable reaction, hydrolysis, also occurs under alkaline conditions. In this reaction, the reactive group of the dye reacts with hydroxide (B78521) ions (OH⁻) from the water instead of the fiber. irjet.net

Dye-X + OH⁻ → Dye-OH + X⁻

This hydrolyzed dye is no longer capable of reacting with the fiber and remains unfixed, leading to lower fixation efficiency and requiring extensive washing to remove. irjet.net Therefore, the pH must be carefully controlled to balance the rate of fixation with the rate of hydrolysis.

Temperature: Temperature plays a significant role in both the rate of dye fixation and the rate of hydrolysis. Increasing the temperature generally increases the rate of both reactions. researchgate.net For "cold brand" reactive dyes, the application temperature is typically around 30-50°C, while "hot brand" dyes require higher temperatures of 60-80°C for optimal fixation. taylorandfrancis.comvulcanchem.com The choice of temperature depends on the reactivity of the specific reactive group in the dye molecule. Higher temperatures can increase the diffusion of the dye into the fiber but also accelerate the rate of hydrolysis. researchgate.net Careful control of the temperature profile during dyeing is crucial to maximize the fixation yield.

Interactive Data Table: Effect of pH and Temperature on Dye Performance

ParameterConditionEffect on FixationEffect on Hydrolysis
pH Low (Acidic/Neutral)Very low; insufficient cellulosate ion formationMinimal
Optimal (Alkaline, e.g., 10.5-11.5)High; promotes cellulosate ion formationSignificant and competing reaction
High (Strongly Alkaline)Can decrease due to increased hydrolysis rateVery high; leads to significant dye deactivation
Temperature LowSlow rate of reaction and diffusionSlow rate
Optimal (Varies by dye type)Good balance of reaction rate and diffusionModerate rate
HighIncreased diffusion, but potentially lower fixation due to rapid hydrolysisHigh rate, leading to significant dye loss

Electrolytes, typically sodium chloride or sodium sulfate, are essential components in the exhaust dyeing process for reactive dyes. pjsir.org Cellulosic fibers acquire a negative surface charge when immersed in water. Since reactive dyes are also anionic, there is an electrostatic repulsion between the fiber and the dye molecules, which hinders the dye from approaching the fiber surface. pjsir.orgpjsir.org

The addition of an electrolyte to the dyebath helps to overcome this repulsion. The cations from the salt (e.g., Na⁺) are attracted to the negatively charged fiber surface, effectively neutralizing the charge and reducing the repulsive forces. pjsir.orgpjsir.org This allows the dye anions to move closer to the fiber, promoting adsorption and subsequent diffusion into the fiber structure. This initial phase of dye uptake is known as exhaustion. scribd.com

The concentration of the electrolyte influences the extent of dye exhaustion. Increasing the electrolyte concentration generally leads to higher exhaustion levels. pjsir.org However, an excessive amount of electrolyte can lead to aggregation of the dye molecules, which may result in uneven dyeing. Therefore, the electrolyte concentration must be optimized based on the depth of shade required and the specific dyeing conditions.

Structure-Reactivity Relationships in this compound Derivatives

The chemical structure of a reactive dye, including its chromophore, reactive group, and any bridging groups, significantly influences its reactivity and dyeing performance. While specific research on derivatives of this compound is not extensively detailed in the provided context, general principles of structure-reactivity relationships for reactive dyes can be applied.

The nature of the reactive group is a primary determinant of the dye's reactivity. For example, dichlorotriazine groups are more reactive than monochlorotriazine groups and can react at lower temperatures. researchgate.net Vinyl sulfone groups have a different reaction mechanism and reactivity profile. The introduction of different substituents on the triazine ring or modifications to the vinyl sulfone precursor can alter the electrophilicity of the reactive center, thereby influencing the rates of both fixation and hydrolysis.

By systematically modifying the structure of a parent dye like this compound, it is possible to create derivatives with tailored properties, such as higher fixation yields, improved stability to hydrolysis, or altered shade and fastness properties. This area of research is crucial for the development of more efficient and environmentally friendly reactive dyes.

Correlating Molecular Architecture with Dyeing Performance

The dyeing performance of a reactive dye like this compound is intrinsically linked to its molecular structure. This structure can be deconstructed into several key components, each playing a vital role in the dyeing process, from color and solubility to fixation and fastness. evitachem.com

Chromophore: As a brown dye, this compound belongs to the azo class of dyes. The chromophore, which is the part of the molecule responsible for absorbing light and thus producing color, consists of one or more azo groups (-N=N-) connecting aromatic rings. The specific arrangement and number of these azo groups, along with the types of aromatic structures (e.g., naphthalene, benzene (B151609) derivatives) and the substituent groups attached to them, determine the exact shade and color intensity of the dye. nih.govevitachem.com Electron-donating or electron-withdrawing groups on these rings can modify the electron distribution within the chromophore, thereby fine-tuning the wavelength of maximum light absorption (λmax). nih.gov

Reactive Group: This is the functional group that enables the dye to form a covalent bond with the fiber, typically with the hydroxyl groups of cellulosic fibers like cotton. vulcanchem.com The formation of this strong, permanent bond is the defining characteristic of reactive dyes and is responsible for their excellent wash fastness. evitachem.com Common reactive systems include monochlorotriazine (MCT) or vinyl sulfone (VS) groups. The nature of this group dictates the reactivity of the dye and the optimal conditions (temperature, pH) required for fixation. vulcanchem.com

Bridging Group: A linker or bridging group connects the reactive system to the chromophore. This component can influence the dye's reactivity and its affinity for the fiber.

Solubilizing Groups: To be effective in aqueous dye baths, reactive dyes must be water-soluble. This is achieved by incorporating one or more water-solubilizing groups, most commonly the sulfonic acid group (-SO₃H) or its sodium salt (-SO₃Na). nih.gov These groups ensure that the dye dissolves adequately in water, allowing for uniform application to the textile substrate.

Table 1: General Correlation of Molecular Structure and Dyeing Properties

Structural Component Primary Function Impact on Dyeing Performance
Azo Chromophore Color Generation Determines the hue, brightness, and light fastness of the dye.
Reactive Group Fiber Bonding Forms covalent bonds with the fiber, ensuring high wash fastness. Dictates required application temperature and pH.
Solubilizing Group Water Solubility Enables dissolution in the dye bath for uniform application.

| Bridging Group | Structural Link | Connects chromophore and reactive group; can modify reactivity and substantivity. |

Computational Approaches to Predict this compound Reactivity

Computational chemistry provides powerful tools for predicting the reactivity and properties of dye molecules like this compound, offering insights that can guide dye design and process optimization. Density Functional Theory (DFT) is a particularly prominent quantum mechanical modeling method used for these purposes. researchgate.netresearchgate.net

DFT calculations can be employed to model the electronic structure of the dye molecule in detail. Key parameters derived from these calculations help in predicting its behavior during the dyeing process. mdpi.com

Frontier Molecular Orbitals (HOMO-LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is related to the molecule's stability and the energy required for electronic excitation, which influences its color. mdpi.com A smaller energy gap generally suggests higher reactivity. mdpi.com For a reactive dye, DFT can be used to analyze the electron density distribution in these orbitals to identify the most likely sites for nucleophilic attack (by the fiber's hydroxyl groups) or electrophilic interactions.

Reaction Pathway Modeling: Computational methods can simulate the reaction between the dye's reactive group and a model of a cellulose molecule. By calculating the activation energies for both the desired dye-fiber reaction and the competing hydrolysis reaction (dye-water), researchers can predict the dye's fixation efficiency under various conditions. This allows for the theoretical optimization of pH and temperature to favor the dyeing reaction over hydrolysis.

Spectra Prediction: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis spectra) of the dye molecule. nih.gov This allows for the theoretical determination of the maximum absorption wavelength (λmax), which corresponds to the color of the dye. mdpi.com By comparing theoretical spectra with experimental data, the accuracy of the computational model can be validated. researchgate.net

Table 2: Application of Computational Methods in Dye Reactivity Prediction

Computational Method Predicted Parameter Significance for Dyeing Performance
DFT Optimized Molecular Geometry Provides the most stable 3D structure for further calculations. nih.gov
DFT HOMO-LUMO Energy Gap Indicates chemical reactivity and stability. researchgate.netmdpi.com
DFT Electrostatic Potential Maps Identifies reactive sites on the dye molecule for bonding with the fiber.
Reaction Modeling Activation Energies Predicts the likelihood of the desired dye-fiber reaction versus the competing hydrolysis reaction.

| TD-DFT | UV-Vis Absorption Spectra (λmax) | Predicts the color of the dye. nih.govmdpi.com |

Environmental Fate and Advanced Remediation Technologies for C.i. Reactive Brown 12

Advanced Oxidation Processes (AOPs) for C.I. Reactive Brown 12 Degradation

Advanced Oxidation Processes are characterized by the in-situ generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. mdpi.com These radicals can effectively break down the complex molecular structure of this compound, leading to its decolorization and, ideally, complete mineralization into harmless inorganic compounds like carbon dioxide, water, and mineral acids. AOPs are broadly categorized into homogeneous and heterogeneous processes. mdpi.comnih.gov

Homogeneous AOPs, such as the Fenton and photo-Fenton processes, have demonstrated significant efficacy in degrading reactive dyes. researchgate.net The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) under acidic conditions to produce hydroxyl radicals. mdpi.com The efficiency of this process is influenced by several factors, including the concentrations of Fe²⁺ and H₂O₂, pH, and the initial dye concentration. researchgate.net

Table 1: Comparison of Fenton and Photo-Fenton Processes for Reactive Dye Degradation

Parameter Fenton Process Photo-Fenton Process
Primary Reactants Fe²⁺, H₂O₂ Fe²⁺/Fe³⁺, H₂O₂, UV/Visible Light
Key Oxidant Hydroxyl Radical (•OH) Hydroxyl Radical (•OH)
Optimal pH Acidic (typically ~3) Acidic (typically ~3)
Efficiency High decolorization Very high decolorization and mineralization

| Reaction Time | Moderate | Fast |

Heterogeneous photocatalysis is an AOP that utilizes a semiconductor photocatalyst, most commonly titanium dioxide (TiO₂), to generate ROS upon irradiation with UV or visible light. nih.govmdpi.com When the photocatalyst absorbs photons with energy equal to or greater than its band gap, electron-hole pairs are generated. mdpi.com These charge carriers can then react with water and oxygen to produce hydroxyl radicals and other reactive species, which in turn degrade the dye molecules adsorbed on the catalyst surface. mdpi.comijcce.ac.ir

The efficiency of heterogeneous photocatalysis is dependent on various parameters, including the type and dosage of the photocatalyst, pH of the solution, initial dye concentration, and the intensity of the light source. ijcce.ac.ir Studies on the photocatalytic degradation of other brown dyes have shown that the process is effective in both decolorization and mineralization, with the degradation rate often following pseudo-first-order kinetics. ijcce.ac.ir The pH of the solution can significantly influence the surface charge of the photocatalyst and the dye molecule, thereby affecting the adsorption and subsequent degradation. ijcce.ac.ir For instance, the decolorization efficiency of Brown NG using TiO₂ was found to increase with a decrease in pH. ijcce.ac.ir

Ozonation is another powerful AOP that employs ozone (O₃), a strong oxidizing agent, to degrade organic pollutants. researchgate.net Ozone can react with organic compounds directly through molecular ozone attack or indirectly through the formation of hydroxyl radicals, especially at higher pH values. researchgate.netut.ac.ir Ozonation has been proven effective for the decolorization of various reactive dyes, with the degradation rate being influenced by factors such as pH, ozone dosage, and initial dye concentration. researchgate.netdntb.gov.ua For reactive dyes, ozonation can achieve significant color removal in a relatively short period. researchgate.net

Electrochemical oxidation is an environmentally friendly AOP that utilizes an electric current to generate oxidizing agents or to directly oxidize pollutants at the anode surface. This method can effectively remove color from wastewater containing various types of dyes, including reactive dyes. researchgate.net The efficiency of electrochemical oxidation depends on the electrode material, current density, pH, and the composition of the wastewater.

The decolorization of reactive dyes by AOPs generally follows pseudo-first-order kinetics. mdpi.comnih.gov This indicates that the rate of decolorization is directly proportional to the concentration of the dye. The rate constant is influenced by various operational parameters such as oxidant concentration, catalyst dosage, and pH.

Mechanistic studies suggest that the degradation of azo dyes like this compound by AOPs is initiated by the attack of hydroxyl radicals on the chromophoric azo bond (-N=N-). This leads to the cleavage of the bond, resulting in the formation of smaller aromatic intermediates. Further oxidation of these intermediates can lead to the opening of the aromatic rings and their eventual mineralization into CO₂, H₂O, and inorganic ions. mdpi.com

Adsorption-Based Removal Strategies for this compound

Adsorption is a widely used and effective method for the removal of dyes from wastewater due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials. usm.my The process involves the transfer of dye molecules from the aqueous phase to the surface of a solid adsorbent.

In recent years, there has been a growing interest in developing low-cost and effective adsorbents from various natural and synthetic materials for the removal of reactive dyes. mdpi.com Chitosan (B1678972), a biopolymer derived from chitin, has shown significant potential for the adsorption of reactive dyes due to the presence of amino and hydroxyl functional groups in its structure. usm.myresearchgate.net Studies on the removal of Reactive Brown 10 using chitosan beads have demonstrated its effectiveness, with the adsorption capacity being influenced by pH, contact time, and adsorbent dosage. usm.my

Other novel adsorbents that have been investigated for the removal of reactive dyes include bentonite (B74815) clay nanocomposites and activated carbon derived from agricultural waste. mdpi.comresearchgate.net The adsorption capacity of these materials is often enhanced by modifying their surface properties to increase the number of active sites and improve their affinity for the dye molecules.

The characterization of these adsorbents is crucial to understand their adsorption behavior. Techniques such as Fourier-transform infrared spectroscopy (FTIR) are used to identify the functional groups on the adsorbent surface, while scanning electron microscopy (SEM) provides information about the surface morphology and porosity. Adsorption isotherms, such as the Langmuir and Freundlich models, are used to describe the equilibrium relationship between the dye concentration in the solution and the amount of dye adsorbed onto the adsorbent. scispace.comresearchgate.netresearchgate.netguilan.ac.ir Kinetic models, such as the pseudo-first-order and pseudo-second-order models, are employed to determine the rate of the adsorption process. scispace.comiwaponline.com

Table 2: Adsorbents for Reactive Dye Removal

Adsorbent Type Key Features
Chitosan Biopolymer Presence of amino and hydroxyl groups, biodegradable. usm.myresearchgate.net
Bentonite Clay Natural Clay High surface area, ion exchange capacity. mdpi.com
Activated Carbon Carbonaceous High porosity and surface area. researchgate.net

Equilibrium Modeling of this compound Adsorption (Langmuir, Freundlich, Temkin)

The adsorption of this compound onto various adsorbent materials is a critical process for its removal from aqueous solutions. Equilibrium modeling helps in understanding the distribution of the dye molecules between the liquid phase and the solid adsorbent surface. Three of the most commonly employed isotherm models to describe this process are the Langmuir, Freundlich, and Temkin models.

The Langmuir isotherm assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. It is described by the equation:

where Ce is the equilibrium concentration of the dye (mg/L), qe is the amount of dye adsorbed at equilibrium (mg/g), qm is the maximum monolayer adsorption capacity (mg/g), and KL is the Langmuir constant related to the energy of adsorption (L/mg).

The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. The equation is given by:

Here, KF ((mg/g)(L/mg)1/n) and n (dimensionless) are Freundlich constants that indicate the adsorption capacity and adsorption intensity, respectively. A value of 1/n between 0 and 1 suggests favorable adsorption.

The Temkin isotherm considers the effects of indirect adsorbate-adsorbate interactions on the adsorption process and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage. Its linear form is:

In this equation, B = (RT/bT) is a constant related to the heat of adsorption, and AT is the Temkin isotherm equilibrium binding constant (L/g).

Specific research findings on the application of these models to this compound are not available in the reviewed literature. The data presented for other reactive dyes can offer insights into the expected behavior.

Kinetic and Thermodynamic Aspects of this compound Adsorption

Understanding the kinetics and thermodynamics of this compound adsorption is essential for designing efficient removal systems.

Adsorption Kinetics describes the rate of dye uptake by an adsorbent. The pseudo-first-order and pseudo-second-order models are widely used to analyze the experimental data.

The pseudo-first-order model is expressed as:

The pseudo-second-order model is given by:

where qt is the amount of dye adsorbed at time t (mg/g), and k1 (min-1) and k2 (g/mg·min) are the rate constants for the pseudo-first-order and pseudo-second-order models, respectively. The fit of experimental data to these models can elucidate the nature of the adsorption process, with the pseudo-second-order model often suggesting that chemisorption is the rate-limiting step.

Adsorption Thermodynamics provides information on the spontaneity and nature of the adsorption process. The key thermodynamic parameters are the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°). These are calculated using the following equations:

where R is the universal gas constant (8.314 J/mol·K), T is the absolute temperature (K), and Kc is the equilibrium constant. A negative ΔG° indicates a spontaneous process. A positive ΔH° suggests an endothermic process, while a negative value indicates an exothermic one. A positive ΔS° reflects increased randomness at the solid-solution interface during adsorption.

While specific kinetic and thermodynamic parameters for this compound were not found in the searched literature, studies on similar reactive dyes often show spontaneous and endothermic adsorption processes that follow pseudo-second-order kinetics.

Bioremediation and Enzymatic Decolorization of this compound

Bioremediation offers an eco-friendly and cost-effective alternative to conventional physicochemical methods for treating effluents containing reactive dyes. This approach utilizes the metabolic potential of microorganisms and their enzymes to break down complex dye molecules.

Microbial Degradation Pathways of Azo-Based Chromophores

Azo dyes, characterized by one or more azo bonds (-N=N-), are the largest class of synthetic dyes. Their microbial degradation typically involves a two-stage process.

The initial and crucial step is the reductive cleavage of the azo bond, which leads to the decolorization of the dye. This reaction is generally carried out by enzymes called azoreductases and occurs under anaerobic or anoxic conditions. The cleavage of the azo bond breaks the chromophore, resulting in the formation of colorless, but potentially hazardous, aromatic amines.

The second stage involves the aerobic degradation of these intermediate aromatic amines. Microorganisms utilize various oxygenase enzymes to open the aromatic rings, leading to the formation of smaller, less complex molecules that can be channeled into central metabolic pathways and ultimately mineralized to carbon dioxide and water. A combined anaerobic-aerobic treatment process is therefore often considered the most effective strategy for the complete degradation of azo dyes.

Role of Laccases and Peroxidases in this compound Biotransformation

Laccases and peroxidases are oxidoreductive enzymes that have shown significant potential in the decolorization and degradation of a wide range of synthetic dyes. These enzymes are typically produced by white-rot fungi.

Laccases (benzenediol:oxygen oxidoreductases) are multi-copper containing enzymes that catalyze the oxidation of various phenolic and non-phenolic compounds by reducing molecular oxygen to water. Their broad substrate specificity allows them to decolorize dyes with different chemical structures. For some complex dyes, the presence of small redox-active molecules, known as mediators, can enhance the decolorizing activity of laccases.

Peroxidases , such as lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP), are heme-containing enzymes that require hydrogen peroxide as an oxidizing agent to catalyze the degradation of various recalcitrant compounds, including dyes.

The application of these enzymes for the biotransformation of this compound specifically has not been detailed in the available research. However, their proven efficacy against other reactive azo dyes suggests they would be viable candidates for its enzymatic degradation.

Isolation and Characterization of this compound-Degrading Microorganisms

The isolation of microbial strains with the ability to decolorize and degrade specific dyes is a fundamental step in developing effective bioremediation strategies. Microorganisms are typically isolated from environments contaminated with textile effluents, as these sites are likely to harbor adapted microbial communities.

The isolation process involves collecting samples (soil or water) from contaminated sites and using enrichment culture techniques. This involves growing the mixed microbial population in a medium containing the target dye (in this case, this compound) as the sole source of carbon or nitrogen, or as a general xenobiotic compound. Colonies that show a clear zone of decolorization around them on agar (B569324) plates are selected for further study.

Once isolated, these microorganisms are characterized based on their morphological, biochemical, and molecular characteristics (such as 16S rRNA gene sequencing for bacteria). Their dye-degrading efficiency is then evaluated under various physicochemical conditions, including pH, temperature, oxygen availability, and initial dye concentration, to determine the optimal conditions for bioremediation.

Specific studies detailing the isolation and characterization of microorganisms that degrade this compound are not present in the reviewed scientific literature. However, numerous bacteria (e.g., Pseudomonas, Bacillus, Aeromonas) and fungi have been identified for their ability to degrade other reactive dyes.

Analysis of Biologically Formed Metabolites and Their Environmental Fate

A crucial aspect of bioremediation is the identification of the metabolic byproducts formed during the degradation of the parent dye molecule. This is important because some intermediate metabolites, such as aromatic amines, can be more toxic than the original dye.

Various analytical techniques are employed to identify and characterize these metabolites. These include:

UV-Visible Spectroscopy: To monitor the decolorization process by observing changes in the absorption spectrum.

High-Performance Liquid Chromatography (HPLC): To separate the parent dye from its degradation products.

Fourier-Transform Infrared Spectroscopy (FTIR): To identify changes in the functional groups of the dye molecule during degradation.

Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile and semi-volatile metabolites after derivatization.

Liquid Chromatography-Mass Spectrometry (LC-MS): To identify non-volatile and polar metabolites.

No specific studies on the metabolites formed from the biological degradation of this compound were found in the reviewed literature.

Analytical Chemistry and Characterization Techniques for C.i. Reactive Brown 12

Spectroscopic Analysis for Structural and Quantitative Determination

Spectroscopic methods are indispensable for the structural and quantitative analysis of C.I. Reactive Brown 12. These techniques rely on the interaction of electromagnetic radiation with the dye molecule to provide information about its electronic structure, functional groups, and molecular framework.

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the quantitative analysis of this compound in aqueous solutions. nih.govmsu.edupsu.edu The method is based on the principle that the dye molecule absorbs light in the UV and visible regions of the electromagnetic spectrum, leading to electronic transitions. psu.edu The intensity of this absorption is directly proportional to the concentration of the dye in the solution, a relationship described by the Beer-Lambert law.

The UV-Vis spectrum of this compound is characterized by one or more strong absorption bands in the visible region, which are responsible for its brown color, and additional bands in the ultraviolet region. The wavelength of maximum absorbance (λmax) in the visible range is particularly important as it provides the highest sensitivity for quantification. This λmax is used to construct a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

A primary application of UV-Vis spectroscopy in the context of this compound is the monitoring of its decolorization or degradation. researchgate.netnih.govnih.gov As the dye molecule is broken down, its chromophoric structure is altered or destroyed, leading to a decrease in the absorbance at its λmax. By measuring the change in absorbance over time, the efficiency of a given treatment process (e.g., photocatalysis, biodegradation) can be quantified. ijfmr.comresearchgate.net

Table 1: Example UV-Visible Spectroscopy Data for Monitoring Decolorization of a Reactive Dye

Time (minutes) Absorbance at λmax Concentration (mg/L) Decolorization (%)
0 1.250 50.0 0
15 0.938 37.5 25
30 0.625 25.0 50
60 0.313 12.5 75

Note: This is a hypothetical data set to illustrate the application of UV-Vis spectroscopy.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in the this compound molecule. nsf.govresearchgate.net This technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Each type of bond (e.g., C=C, N=N, S=O, O-H) vibrates at a characteristic frequency, resulting in a unique infrared spectrum that acts as a molecular "fingerprint".

The FTIR spectrum of this compound would exhibit a series of absorption bands corresponding to the various functional groups within its structure. For a typical reactive azo dye, these would include:

Azo group (-N=N-): This group is central to the chromophore of the dye and would show characteristic stretching vibrations.

Aromatic rings: The presence of benzene (B151609) or naphthalene rings would be indicated by C-H stretching and C=C in-ring stretching vibrations.

Sulfonate groups (-SO3H): These groups are common in reactive dyes to impart water solubility and would have characteristic S=O stretching bands.

Hydroxyl groups (-OH): These may be present on the aromatic rings and would show a broad O-H stretching band.

Reactive group (e.g., triazine ring): The specific reactive group would have its own set of characteristic absorption bands, such as C-N and C=N stretching vibrations. evitachem.com

By analyzing the positions and intensities of the absorption bands in the FTIR spectrum, the key functional groups of this compound can be identified, providing valuable information about its chemical class and structure.

Table 2: Characteristic FTIR Absorption Bands for Functional Groups in a Reactive Azo Dye

Functional Group Bond Type Characteristic Absorption Range (cm⁻¹)
Aromatic Ring C-H stretch 3100 - 3000
C=C stretch 1600 - 1450
Azo Group N=N stretch 1630 - 1575 (often weak)
Sulfonate Group S=O stretch 1350 - 1180
Hydroxyl Group O-H stretch 3500 - 3200 (broad)
Triazine Ring C=N stretch 1680 - 1620

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the complete elucidation of the molecular structure of organic compounds like this compound. researchgate.netnorthwestern.edumdpi.com NMR provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. The ¹H NMR spectrum of this compound would show a series of signals, with the chemical shift of each signal indicating the electronic environment of the protons. Protons on aromatic rings would appear in a distinct region of the spectrum, and the splitting pattern of the signals (multiplicity) would reveal the number of neighboring protons.

¹³C NMR Spectroscopy: This technique provides information about the different types of carbon atoms in the molecule. Each unique carbon atom gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals indicate whether the carbon is part of an aromatic ring, an azo group, or bonded to other heteroatoms.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Type of Proton/Carbon Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic C-H 6.5 - 8.5 110 - 160
Aromatic C-N - 130 - 165
Aromatic C-O - 150 - 170
Aromatic C-S - 120 - 150

Note: These are general predicted ranges and the actual chemical shifts would depend on the specific molecular structure of this compound.

Chromatographic Separation and Mass Spectrometric Identification

Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and isolating its degradation products for further analysis. Mass spectrometry is then often coupled with chromatography to provide definitive identification of the separated components based on their mass-to-charge ratio.

High-Performance Liquid Chromatography (HPLC) is the primary chromatographic technique used for the analysis of reactive dyes. wisa.org.zaresearchgate.netnih.gov It is a highly efficient method for separating the components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent).

For the analysis of this compound, a reversed-phase HPLC method is typically employed. In this setup, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, often consisting of water or a buffer and an organic modifier like acetonitrile or methanol. The separation is based on the hydrophobicity of the components, with more nonpolar compounds being retained longer on the column.

HPLC is used for several key applications in the study of this compound:

Purity Assessment: HPLC can separate the parent dye from any impurities or isomers present in the commercial product. The purity is determined by the relative area of the main dye peak in the chromatogram.

Degradation Product Profiling: During degradation studies, HPLC is used to monitor the disappearance of the parent dye peak and the appearance of new peaks corresponding to degradation products. najah.edunih.govresearchgate.net The retention times of these new peaks provide initial information about their polarity relative to the parent compound.

A photodiode array (PDA) detector is often used with HPLC, which provides UV-Vis spectra of each eluting peak, aiding in the identification of chromophoric species. waters.com

Table 4: Example HPLC Data for Degradation Study of this compound

Peak Retention Time (min) Identity
1 2.5 Polar Degradation Product 1
2 4.1 Polar Degradation Product 2
3 8.7 This compound

Note: This is a hypothetical data set to illustrate the application of HPLC.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. ijpras.comlcms.cznih.gov It is an invaluable tool for the identification of this compound and its degradation products or metabolites, especially when coupled with a separation technique like HPLC (LC-MS). sci-hub.stsciex.com

In an LC-MS experiment, the eluent from the HPLC column is introduced into the ion source of the mass spectrometer. The molecules are ionized, and the resulting ions are separated based on their m/z ratio by a mass analyzer. The mass spectrum provides the molecular weight of the compound from the molecular ion peak.

Tandem mass spectrometry (MS/MS) can be used to further elucidate the structure of the ions. In this technique, a specific ion (the precursor ion) is selected, fragmented, and the m/z ratios of the resulting fragment ions (product ions) are measured. The fragmentation pattern provides structural information that can be used to identify the compound.

For this compound, LC-MS would be used to:

Confirm the molecular weight of the parent dye.

Identify the molecular weights of the various degradation products separated by HPLC.

Elucidate the structures of these degradation products by analyzing their fragmentation patterns. jwent.netnih.govnih.gov

This information is critical for understanding the degradation pathways of the dye in different environmental or treatment scenarios.

Table 5: Hypothetical Mass Spectrometry Data for a Degradation Product of this compound

Precursor Ion (m/z) Product Ions (m/z) Possible Fragment Loss
450.1 370.1 -SO₃
290.1 -SO₃, -C₆H₄

Note: This is a hypothetical data set to illustrate the application of mass spectrometry.

Advanced Microscopy and Surface Analysis Techniques (e.g., SEM/EDS) for Material Characterization

Advanced microscopy and surface analysis techniques are pivotal in characterizing the interaction between this compound and various substrates, particularly textile fibers. Among these, Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDS) provides invaluable insights into the morphological and elemental characteristics of the dyed material.

SEM is employed to visualize the surface topography of fibers before and after the dyeing process. High-resolution images obtained from SEM can reveal changes in the fiber's surface texture, the uniformity of the dye distribution, and the presence of any dye aggregates or precipitates. For materials dyed with this compound, SEM analysis would typically assess how the dye application and fixation process affects the inherent structure of the fiber, ensuring that the dyeing process does not cause undue damage. The morphology of the dye powder itself can also be examined; a coarse surface, for instance, may facilitate better adsorption onto the textile surface researchgate.net.

Complementing the morphological data from SEM, EDS (also known as EDX) provides qualitative and quantitative elemental analysis of a specific area on the sample. When applied to a fiber dyed with this compound, an EDS scan can map the elemental composition of the surface. This is particularly useful for confirming the presence and distribution of the dye. An EDS spectrum would be expected to show peaks corresponding to the primary elements of the cellulose (B213188) or protein fiber (carbon and oxygen), alongside elements characteristic of the dye molecule. Since many reactive dyes are complex organic molecules containing nitrogen and sulfur (from sulfonic acid groups), EDS can detect these elements, confirming the dye's presence. The analysis can also identify any metals that may be part of the dye's chromophore or were introduced during the dyeing process.

The data below illustrates a hypothetical elemental analysis of a cotton fiber dyed with a reactive brown dye, as would be obtained by EDS.

Interactive Data Table: Illustrative EDS Elemental Analysis of a Dyed Cotton Fiber

Element Atomic % (Un-dyed Fiber) Atomic % (Dyed Fiber)
Carbon (C) 45.5 50.2
Oxygen (O) 54.5 44.1
Nitrogen (N) 0.0 3.5
Sulfur (S) 0.0 2.2

Development of Analytical Methods for this compound in Complex Matrices

The detection and quantification of this compound in complex matrices such as industrial wastewater, groundwater, and soil are critical for environmental monitoring and process control in the textile industry iwaponline.com. Due to the high water solubility and stability of reactive dyes, they can persist in aquatic environments, making the development of sensitive and reliable analytical methods essential iwaponline.comwisa.org.za. High-Performance Liquid Chromatography (HPLC) is a primary and widely adopted technique for the analysis of reactive dyes in such samples wisa.org.zanajah.eduresearchgate.net.

The development of an HPLC method for this compound would involve several key steps. First, an appropriate sample preparation and extraction procedure is required to isolate the dye from the matrix and remove interfering substances. This could involve solid-phase extraction (SPE) for aqueous samples. The analytical separation is typically achieved using a reverse-phase column (e.g., C18) najah.edu.

The mobile phase composition is optimized to achieve a good separation of the target dye from its hydrolysis products and other components in the effluent. A common approach involves a gradient elution using a mixture of an aqueous buffer and an organic solvent, such as acetonitrile wisa.org.zanajah.edu. Detection is most commonly performed using a UV-Visible or Diode Array Detector (DAD), set at the wavelength of maximum absorbance (λmax) of this compound to ensure high sensitivity. For more complex analyses, HPLC can be coupled with mass spectrometry (HPLC-MS) to provide structural confirmation of the dye and its degradation products mdpi.com.

Besides HPLC, other techniques like Capillary Electrophoresis (CE) have shown excellent separation efficiency for reactive dyes and their hydrolysis products, offering an alternative analytical approach wisa.org.za. Voltammetric methods have also been developed for the quantitative determination of some reactive dyes, providing high sensitivity najah.edu.

The following table presents typical parameters for an HPLC method developed for the analysis of reactive dyes, which would be applicable for this compound.

Interactive Data Table: Typical HPLC Parameters for Reactive Dye Analysis

Parameter Setting
HPLC System Shimadzu HPLC chromatograph or equivalent najah.edu
Column Reverse Phase C18, 125 x 4 mm, 5 µm particle size najah.edu
Mobile Phase Acetonitrile : Water (e.g., 60:40 v/v) with buffer najah.edu
Flow Rate 0.6 - 1.0 mL/min najah.edu
Detector Diode Array Detector (DAD) or UV-Vis
Detection Wavelength λmax of the specific dye (e.g., 400-600 nm)
Injection Volume 10 - 20 µL
Temperature 30 °C wisa.org.za

Theoretical and Computational Chemistry Approaches to C.i. Reactive Brown 12

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical (QM) methods are fundamental to understanding the electronic properties of dye molecules, which govern their color, reactivity, and stability. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common approaches for studying azo dyes. nih.gov

DFT is used to calculate the ground-state electronic structure, providing optimized molecular geometries and key electronic descriptors. acs.org These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is particularly important as it correlates with the molecule's kinetic stability and the energy required for electronic excitation. A smaller gap typically implies that the molecule can be excited by lower-energy light, shifting its absorption to longer wavelengths (a bathochromic shift). nih.gov Other calculated properties, such as dipole moment, chemical potential, and hardness, offer insights into the molecule's reactivity and interaction with its environment. acs.org

TD-DFT is employed to predict the electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions from the ground state to various excited states. nih.gov For azo dyes, the characteristic color arises from π → π* and n → π* transitions within the chromophore. researchgate.net Computational studies can accurately predict the maximum absorption wavelength (λmax) and help assign spectral bands to specific electronic transitions, explaining how structural modifications—such as the addition of different substituent groups—can tune the dye's color. nih.govmdpi.com

For a molecule like C.I. Reactive Brown 12, QM studies would elucidate:

The precise three-dimensional structure of the dye molecule.

The distribution of electron density and the location of frontier molecular orbitals (HOMO and LUMO), identifying the most probable sites for electrophilic and nucleophilic attack.

The theoretical UV-Vis spectrum, explaining the origin of its brown color through the combination of various electronic transitions.

The effect of tautomerism (e.g., azo-hydrazone tautomerism common in azo dyes), predicting which form is more stable in different environments. researchgate.netnih.gov

Table 1: Example of DFT-Calculated Electronic Properties for a Representative Azo Dye Analogue This table presents typical data obtained from DFT calculations for azo dyes, illustrating the insights gained from such studies. The values are illustrative and not specific to this compound.

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability; related to ionization potential.
LUMO Energy-2.1 eVIndicates electron-accepting ability; related to electron affinity.
HOMO-LUMO Gap (ΔE)4.4 eVCorrelates with chemical reactivity and the energy of the first electronic transition.
Dipole Moment5.2 DebyeMeasures the polarity of the molecule, influencing solubility and intermolecular interactions.
Predicted λmax (TD-DFT)485 nmPredicts the primary color absorption band in the visible spectrum.

Molecular Dynamics Simulations of this compound Fiber Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. In the context of reactive dyes, MD simulations provide a dynamic picture of how a dye molecule like this compound interacts with a cellulose (B213188) fiber in an aqueous environment. researchgate.net

These simulations model the complex system of dye, water, ions (salt), and the cellulose polymer, allowing researchers to investigate several key aspects of the dyeing process:

Adsorption and Binding: MD can calculate the binding free energy (ΔGbinding) between the dye and the cellulose surface, quantifying the affinity of the dye for the fiber. researchgate.net Studies on other reactive dyes have shown that factors like the number of aromatic rings and sulfonic acid groups influence this affinity. researchgate.netnih.gov

Diffusion: Simulations can track the movement of dye molecules from the solution into the porous structure of the cellulose fiber, providing insights into the diffusion process that are complementary to experimental techniques. researchgate.net

Role of Additives: The effect of salt (e.g., NaCl) in the dyebath can be explicitly modeled. Simulations show that salt ions shield the electrostatic repulsion between the anionic dye and the negatively charged cellulose surface, thereby promoting dye adsorption and increasing the binding energy. researchgate.net

Conformational Changes: MD reveals how the dye molecule orients itself on the fiber surface to maximize favorable interactions, such as hydrogen bonds and van der Waals forces. nih.gov It also shows how dye molecules may aggregate in solution, which can affect the dyeing outcome. researchgate.net

An MD simulation of this compound would involve constructing a simulation box containing cellulose chains, water molecules, ions, and dye molecules. By solving Newton's equations of motion for every atom in the system, a trajectory is generated that reveals the binding mechanism and dynamics at an atomistic level.

Table 2: Example of Binding Free Energy Calculations from MD Simulations for Dye-Cellulose Systems This table shows illustrative binding free energy values for different reactive dyes interacting with cellulose, as determined by MD simulations. This demonstrates the quantitative comparison of dye affinity enabled by this method.

Reactive Dye AnalogueKey Structural FeatureCalculated ΔGbinding (kJ/mol)
Reactive Blue 194Multiple aromatic rings-150.5
Reactive Yellow 176Fewer aromatic rings-125.2
Reactive Red 239High number of sulfonate groups-110.8

Computational Prediction of Degradation Pathways and Intermediate Species

The environmental fate of reactive dyes is a significant concern, and computational chemistry offers tools to predict how molecules like this compound might degrade. The cleavage of the azo bond (–N=N–) is a primary step in the degradation of azo dyes, often leading to the formation of potentially harmful aromatic amines.

Computational studies, typically using DFT, can model the reaction mechanisms of dye degradation initiated by reactive species such as hydroxyl (•OH) or hydroperoxyl (•OOH) radicals, which are central to advanced oxidation processes used in wastewater treatment. nih.govresearchgate.net By calculating the potential energy surface for different reaction pathways, researchers can determine the activation energies and reaction rate constants. nih.gov The pathway with the lowest activation energy is predicted to be the most favorable degradation route.

For an azo dye, potential degradation mechanisms that can be computationally investigated include:

Radical attack on the azo nitrogen atoms.

Radical attack on the carbon atoms of the aromatic rings. nih.gov

Direct photolysis through cleavage of the azo bond in an excited state.

These calculations can identify the most likely initial steps of degradation and predict the structures of the resulting intermediate species and final breakdown products. acs.org This information is crucial for assessing the environmental impact of the dye and for designing more effective wastewater treatment strategies. nih.gov

Table 3: Example Activation Energies for Competing Degradation Mechanisms of an Azo Dye This table illustrates how computational chemistry can be used to compare the feasibility of different degradation pathways by calculating their activation energies (Ea). The lower the energy, the more favorable the pathway.

Reaction MechanismAttacking SpeciesCalculated Ea (kcal/mol)
Attack on Azo Nitrogen (ON Mechanism)•OOH radical15.8
Attack on Aromatic Carbon (OC Mechanism)•OOH radical9.5
Hydrogen Abstraction•OH radical7.2

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) for this compound and Analogues

QSAR and QSPR are statistical methods that aim to build mathematical models relating the chemical structure of a compound to its biological activity (QSAR) or physicochemical properties (QSPR). nih.gov These models are built by correlating calculated molecular descriptors with experimentally measured properties for a series of related compounds.

For this compound and other reactive dyes, QSPR/QSAR models can be developed to predict a wide range of important properties:

Dyeing Properties: Affinity for cellulose, color fastness (light, wash), and fixation efficiency. scientific.netmdpi.com

Environmental Properties: Biodegradability, toxicity (ecotoxicity), and photostability (photodegradation rate). nih.govdergipark.org.tr

Physicochemical Properties: Solubility, and the n-octanol-water partition coefficient (log P), which relates to bioaccumulation potential. mdpi.com

The process involves calculating a large number of molecular descriptors for each dye in a dataset. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO energy, partial atomic charges). nih.gov Statistical techniques like multiple linear regression or machine learning algorithms are then used to build a predictive model. A robust QSPR model for the photostability of azo dyes, for instance, found that descriptors like molecular softness and the partial charges on carbon atoms were crucial for accurate predictions. nih.gov

Table 4: Example of Molecular Descriptors Used in a QSAR Model for Azo Dye Photodegradation This table provides examples of descriptors that could be used in a QSAR model to predict the photodegradation rate constant (k) of azo dyes, illustrating the relationship between structure and property.

Molecular DescriptorTypeCorrelation with Photodegradation Rate
Softness (s)Quantum ChemicalPositive (softer molecules degrade faster)
Most Positive Partial Charge on Carbon (qC+)Quantum ChemicalPositive (higher charge indicates susceptibility to nucleophilic attack)
Excitation EnergyQuantum ChemicalNegative (lower excitation energy correlates with faster degradation)
Number of Sulfonate GroupsConstitutionalNegative (sulfonate groups can increase stability)

Application of Machine Learning and Data Science in this compound Research

Machine learning (ML) and data science are rapidly emerging as powerful tools in chemical and materials research, including the textile and dye industries. bimsa.net These approaches leverage algorithms to learn from large datasets and make predictions, optimize processes, and uncover complex, non-linear relationships that are difficult to model with traditional methods. rsc.org

In the context of this compound and dyeing processes, ML can be applied in several ways:

Color Prediction and Recipe Formulation: One of the major challenges in dyeing is predicting the final dry color from the wet fabric during processing. ML models, particularly neural networks, have been successfully trained to predict the final color with high accuracy, reducing waste from off-shade dyeing. globaltextiletimes.comalchempro.com These models can also be used to develop dye recipe recommendation systems. bimsa.net

Predicting Dye Properties: ML models can be used to predict the adsorption of dyes onto various materials, such as activated carbon for wastewater treatment. mdpi.comnih.gov By training on a database of dyes and their measured adsorption capacities, models like Gradient Boosting Regressors can predict the performance of new or untested dyes. nih.gov

Modeling Complex Processes: The biodegradation of dyes is a complex process influenced by many parameters. ML methods have been used to model and predict the efficiency of simultaneous biodegradation of azo dyes and other pollutants, helping to optimize the conditions for bioremediation. mdpi.com

Accelerating Materials Discovery: By learning from databases of existing dyes, ML models can help in the virtual screening and design of new dye molecules with desired properties, such as high fastness or specific colors, accelerating the discovery process. acs.org

The application of data science to historical industrial dyeing data can uncover valuable insights into process optimization, leading to more efficient and sustainable manufacturing. bimsa.net

Table 5: Example of Performance Comparison for Machine Learning Models in Predicting Final Fabric Color This table illustrates the superior performance of a neural network model compared to other ML and traditional methods in predicting the final dry color of a fabric from its wet state. The error metric CIEDE2000 measures the perceived color difference (lower is better).

Model TypeMedian CIEDE2000 Error
Traditional Baseline Model13.8
Linear Regression1.6
Support Vector Machine1.3
Neural Network0.7

Future Research Directions and Innovations for C.i. Reactive Brown 12

Sustainable Chemical Engineering for C.I. Reactive Brown 12 Processes

Future research in the chemical engineering of this compound will likely prioritize the development of more sustainable synthesis and application processes. A key focus will be on minimizing the environmental footprint of its production and use. This includes the exploration of greener synthetic pathways that reduce or eliminate the use of hazardous reagents and solvents. Research into optimizing reaction conditions to increase yield and decrease energy consumption is also a critical area. Furthermore, investigations into closed-loop systems for water and auxiliary chemical recycling within the dyeing process will be essential for creating a more sustainable life cycle for this dye.

Another avenue of sustainable chemical engineering involves the development of more efficient dyeing processes that increase the fixation rate of this compound onto textile fibers. This would reduce the amount of hydrolyzed dye in the effluent, thereby lowering the environmental impact and reducing the need for extensive wastewater treatment. Research in this area could involve the use of novel catalysts or process intensification technologies.

Integration of Hybrid Remediation Systems for Industrial Effluents Containing this compound

The treatment of industrial effluents containing reactive dyes like this compound is a significant environmental challenge. Future research will focus on the development and integration of hybrid remediation systems that combine different treatment technologies for more effective and efficient dye removal. These systems may couple biological methods, such as microbial degradation or biosorption, with advanced oxidation processes (AOPs) like ozonation, Fenton processes, or photocatalysis.

The synergy between these different methods can lead to a more complete degradation of the dye molecule and its byproducts. For instance, a biological pretreatment step could break down the complex azo structure of this compound, making the resulting intermediates more amenable to subsequent chemical oxidation. Research will be needed to optimize the sequence and operating conditions of these hybrid systems to maximize their efficiency and cost-effectiveness for effluents containing this specific dye.

Exploring Novel Applications Based on this compound Chemical Properties

While the primary application of this compound is in textile dyeing, its chemical structure may lend itself to novel applications beyond traditional coloration. The presence of reactive groups, chromophores, and sulfonic acid groups could be exploited in other fields. For example, the dye's ability to covalently bond to substrates could be investigated for the development of functional coatings or for the modification of polymer surfaces to impart specific properties.

Further research could explore the potential of this compound as a component in sensing technologies, where changes in its colorimetric or fluorescent properties in response to specific analytes could be utilized. Its electrochemical properties might also be of interest for applications in electronic devices or as a redox mediator in certain chemical reactions. Unlocking these novel applications will require a deeper understanding of the dye's fundamental chemical and physical properties.

Advanced Material Development for Dyeing and Wastewater Treatment

Innovation in materials science will play a crucial role in the future of this compound. This includes the development of advanced textile fibers that have a higher affinity for the dye, leading to more efficient dyeing processes and reduced water consumption. Research into modifying the surface of cotton or other cellulosic fibers to enhance their reactivity with this compound is a promising area.

In the realm of wastewater treatment, the focus will be on creating novel adsorbent materials with high capacity and selectivity for this compound. This could involve the synthesis of new types of activated carbons, zeolites, or functionalized polymers. Furthermore, the development of more robust and efficient photocatalytic materials for the degradation of the dye under visible light would be a significant advancement. Research into reusable and regenerable materials will also be key to making these treatment technologies more sustainable and economically viable.

Interdisciplinary Research Synergies in this compound Chemistry

Advancements in the understanding and application of this compound will be driven by interdisciplinary research that combines chemistry, chemical engineering, materials science, and environmental science. For example, collaborations between synthetic chemists and chemical engineers will be essential for designing and scaling up sustainable production processes.

Similarly, partnerships between materials scientists and environmental engineers will be crucial for developing and implementing advanced wastewater treatment solutions. The integration of computational modeling and data science will also be vital for predicting the properties of new dye derivatives, optimizing reaction conditions, and designing more efficient treatment systems. These interdisciplinary synergies will be key to addressing the complex challenges and unlocking the full potential of this compound in a sustainable and innovative manner.

Q & A

Q. What statistical frameworks resolve discrepancies in reported toxicity data for this compound degradation byproducts?

  • Methodological Answer : Apply multivariate analysis (PCA or cluster analysis) to toxicity datasets (e.g., Daphnia magna LC50, Ames test). Use Bayesian inference to account for variability in experimental conditions (e.g., pH, matrix effects). Validate with in silico QSAR models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.